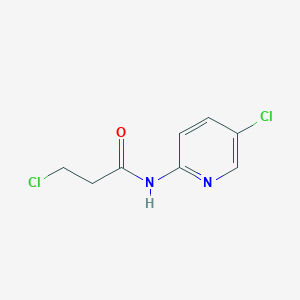
3-chloro-N-(5-chloropyridin-2-yl)propanamide
Overview
Description
3-chloro-N-(5-chloropyridin-2-yl)propanamide is a chemical compound . It is also known as a chemical entity . The molecular weight of this compound is 219.0681 dalton .
Molecular Structure Analysis
The InChI code for 3-chloro-N-(5-chloropyridin-2-yl)propanamide is 1S/C8H5ClN2O/c9-6-1-2-7(11-5-6)8(12)3-4-10/h1-2,5H,3H2 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Antinociceptive Activity
Studies have shown that certain derivatives of 3-chloro-N-(5-chloropyridin-2-yl)propanamide exhibit significant antinociceptive activities. These compounds were synthesized and tested using various methods like tail clip, tail flick, hot plate, and writhing tests. Comparisons with standards such as dipyrone and aspirin indicated that some synthesized compounds, specifically compound5e, 5g, and5h, demonstrated notable antinociceptive effects in all tests (Önkol et al., 2004).
Herbicidal Activity
Research has also highlighted the herbicidal potential of certain derivatives. For instance, compounds like N-(7-chloro-5-ethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide have shown effective herbicidal activity. These findings are supported by crystallographic studies that provide insights into the structural aspects contributing to their effectiveness as herbicides (Liu et al., 2007).
Safety And Hazards
properties
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2O/c9-4-3-8(13)12-7-2-1-6(10)5-11-7/h1-2,5H,3-4H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNATUHBQLSJLTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392328 | |
| Record name | 3-chloro-N-(5-chloropyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(5-chloropyridin-2-yl)propanamide | |
CAS RN |
349124-70-5 | |
| Record name | 3-chloro-N-(5-chloropyridin-2-yl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[(E)-(2-nitrophenyl)methylidene]amino}-4,5-diphenyl-3-furonitrile](/img/structure/B1307344.png)

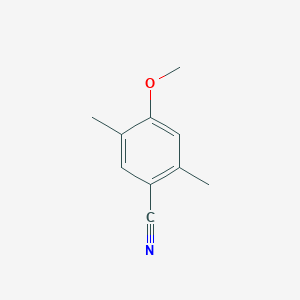
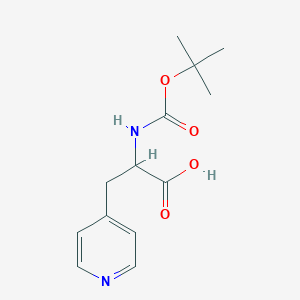
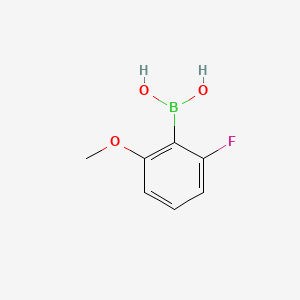
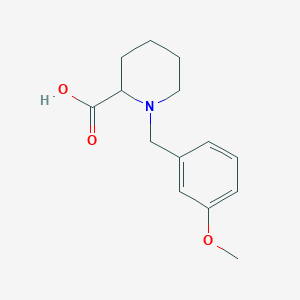
![(E)-1-(2-naphthyl)-3-[4-(trifluoromethoxy)anilino]-2-buten-1-one](/img/structure/B1307359.png)
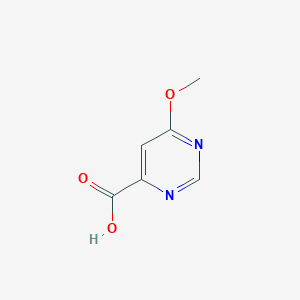
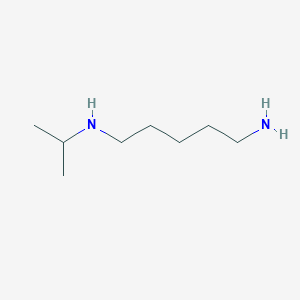
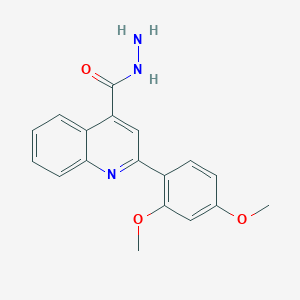
![(E)-3-[4-(dimethylamino)phenyl]-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1307383.png)
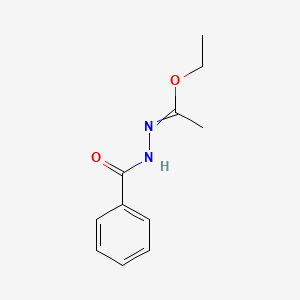
![octahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B1307387.png)